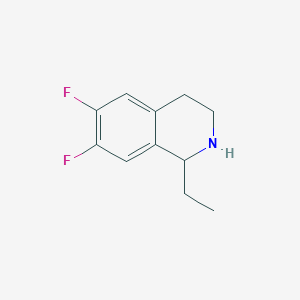

1-Ethyl-6,7-difluoro-1,2,3,4-tetrahydroisoquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-Ethyl-6,7-difluoro-1,2,3,4-tetrahydroisoquinoline” is an organic compound with the chemical formula C11H13F2N . It is one of numerous organic compounds that are part of American Elements’s comprehensive catalog of life science products . It has a molecular weight of 197.23 .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinolines (THIQ) involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 . A new two-step procedure that includes an initial regioselective intermolecular hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines and a subsequent intramolecular Buchwald–Hartwig amination gives direct access to 1,2,3,4-tetrahydroquinolines .

Molecular Structure Analysis

The molecular structure of “1-Ethyl-6,7-difluoro-1,2,3,4-tetrahydroisoquinoline” is based on structures generated from information available in ECHA’s databases . The InChI string for this compound is InChI=1S/C11H13F2N/c1-2-11-8-6-10 (13)9 (12)5-7 (8)3-4-14-11/h5-6,11,14H,2-4H2,1H3 .

Chemical Reactions Analysis

The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Ethyl-6,7-difluoro-1,2,3,4-tetrahydroisoquinoline” include its appearance as a liquid and it should be stored at a temperature of 4 °C .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactivity

- 1-Ethyl-6,7-difluoro-1,2,3,4-tetrahydroisoquinoline and related compounds can serve as starting materials in the synthesis of various 1-substituted 3,4-dihydroisoquinolines, including 1-amino compounds, demonstrating its utility in complex organic synthesis processes (Gittos et al., 1976).

Use in Fluorination Chemistry

- This compound contributes to advancements in fluorination chemistry, being related to crystalline fluorinating agents that offer enhanced thermal stability and ease of handling compared to previous reagents (L’Heureux et al., 2010).

- It is pertinent in electrolytic partial fluorination studies for regioselective monofluorination of isoquinoline derivatives, which is vital in producing specific fluorinated organic compounds (Hou et al., 1997).

Role in Photophysical Studies

- Derivatives of 1-Ethyl-6,7-difluoro-1,2,3,4-tetrahydroisoquinoline, such as norfloxacin, have been studied for their photophysical properties, highlighting the role of intramolecular charge transfer in their behavior, which is significant in the field of photochemistry (Cuquerella et al., 2006).

Application in Antibiotics and Biological Studies

- The tetrahydroquinoline framework, including derivatives of 1-Ethyl-6,7-difluoro-1,2,3,4-tetrahydroisoquinoline, has been identified in various natural products and antibiotics, suggesting its relevance in the development of new pharmaceutical compounds (Asolkar et al., 2004).

- Research has also focused on optimizing derivatives of this compound for selectivity and potency as inhibitors in pharmacology, demonstrating its potential in therapeutic agent design (Grunewald et al., 2006).

Safety and Hazards

Direcciones Futuras

The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity . This suggests that “1-Ethyl-6,7-difluoro-1,2,3,4-tetrahydroisoquinoline” and its analogs could be the focus of future research in medicinal chemistry.

Propiedades

IUPAC Name |

1-ethyl-6,7-difluoro-1,2,3,4-tetrahydroisoquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2N/c1-2-11-8-6-10(13)9(12)5-7(8)3-4-14-11/h5-6,11,14H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOZKZLOAWZMSPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C2=CC(=C(C=C2CCN1)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-6,7-difluoro-1,2,3,4-tetrahydroisoquinoline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-2-chloro-N-{4-[(3-cyanopyridin-2-yl)oxy]-2-methylphenyl}pyridine-3-carboxamide](/img/structure/B2561043.png)

![2-Chloro-N-[1-(2-hydroxyethyl)-5-methylpyrazol-3-yl]-6-methylpyridine-3-sulfonamide](/img/structure/B2561049.png)

![N,N-bis[(4-tert-butylphenyl)methyl]-5-nitropyrimidin-2-amine](/img/structure/B2561050.png)

![N-(5-chloro-2-methylphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2561052.png)

![2-(4-((2,6-difluorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2561058.png)

![2-Chloro-N-(2,2-difluorospiro[2.4]heptan-6-yl)propanamide](/img/structure/B2561060.png)

![6-chloro-N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2561066.png)